molecular formula C8H13NO2 B1488190 2-Aminospiro[3.3]heptane-2-carboxylic acid CAS No. 1378703-61-7

2-Aminospiro[3.3]heptane-2-carboxylic acid

Cat. No. B1488190
CAS RN: 1378703-61-7
M. Wt: 155.19 g/mol
InChI Key: JGPDMXRVYWPLNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids was performed. Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .


Molecular Structure Analysis

The molecular formula of 2-Aminospiro[3.3]heptane-2-carboxylic acid is C8H14ClNO2 . Its average mass is 191.655 Da and its monoisotopic mass is 191.071304 Da .


Physical And Chemical Properties Analysis

The predicted boiling point of 2-Aminospiro[3.3]heptane-2-carboxylic acid is 162.0±8.0 °C and its predicted density is 0.99±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 2-azaspiro[3.3]heptane-derived amino acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, has been performed. These compounds add to the family of sterically constrained amino acids, showing significance for further use in chemical synthesis, biochemistry, and drug design Radchenko, Grygorenko, & Komarov, 2010.

  • Research on conformationally restricted glutamic acid analogues, specifically stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, was conducted to mimic glutamate in a range of restricted conformations. This work aids in mechanistic studies and the systematic search for biologically active compounds Chernykh et al., 2014.

Applications in Drug Design and Medicinal Chemistry

  • Novel synthetic approaches have been developed for non-natural conformationally rigid spiro-linked amino acids. These analogues of glutamic acid and lysine, synthesized from 3-methylidenecyclobutanecarbonitrile, demonstrate potential for application in drug design due to their rigid structures Yashin et al., 2019.

  • The synthesis of novel non-natural conformationally restricted cyclopropane amino acids based on the spiro[3.3]heptane scaffold has been reported. These spirane analogues of γ-aminobutyric acid (GABA) could have implications in the study of GABAergic cascades in the human central nervous system Yashin et al., 2015.

Fluorinated Compounds for Medicinal Chemistry

  • Fluorinated analogs based on the spiro[3.3]heptane motif have been synthesized, including challenges in deoxofluorination of sterically hindered carbonyl groups. These compounds, due to their three-dimensional shape and fluorine substitution pattern, are of interest in medicinal chemistry Chernykh et al., 2016.

Safety and Hazards

Handling of 2-Aminospiro[3.3]heptane-2-carboxylic acid should be done in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Dust formation and aerosols should be avoided. Use non-sparking tools and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

2-aminospiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-8(6(10)11)4-7(5-8)2-1-3-7/h1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPDMXRVYWPLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminospiro[3.3]heptane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
2-Aminospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 3
2-Aminospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 4
2-Aminospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 5
2-Aminospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 6
2-Aminospiro[3.3]heptane-2-carboxylic acid

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